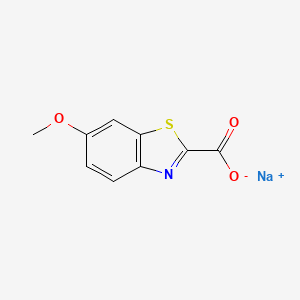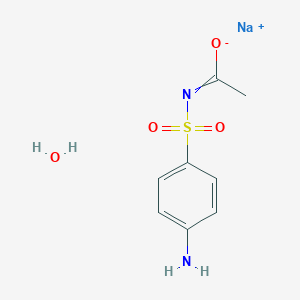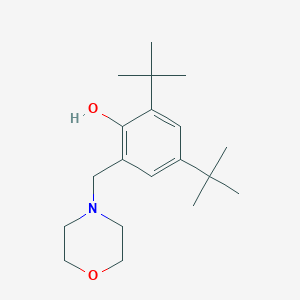
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is a useful research compound. Its molecular formula is C19H31NO2 and its molecular weight is 305.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- This compound is used in the synthesis of novel sterically hindered cyclohexadienes, demonstrating unusual thermochromic properties in solution, as studied by Komissarov et al. (1991) in "Unusual synthesis, structure, and thermochromic properties of novel sterically hindered cyclohexadienes" (Komissarov et al., 1991).
- Zeng and Ren (2008) researched its crystal structure in "2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate", highlighting its conformational features and hydrogen-bonding interactions (Zeng & Ren, 2008).
Biological and Medical Applications :
- Nizheharodava et al. (2020) in "Effects of 2-amino-4,6-di-tert-butylphenol derivatives on the viability and functional state of human peripheral blood lymphocytes" found that derivatives of this compound have immunomodulatory activity, affecting the production of interferons in human lymphocytes (Nizheharodava et al., 2020).
Environmental and Toxicological Studies :
- Liu and Mabury (2020) discussed the occurrence, exposure, and toxicity of synthetic phenolic antioxidants like 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol in their review "Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity" (Liu & Mabury, 2020).
Material Science and Catalysis :
- Sarazin et al. (2011) explored its use in the synthesis of solvent-free alkaline-earth metal cations, which are relevant in catalytic activities, as detailed in "Discrete, solvent-free alkaline-earth metal cations: metal···fluorine interactions and ROP catalytic activity" (Sarazin et al., 2011).
- Hossain et al. (2017) utilized it in synthesizing molybdenum(vi) complexes with oxotransfer activities, as presented in "Syntheses and catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand" (Hossain et al., 2017).
Antioxidant Properties :
- Jiráčková and Pospíšil (1973) investigated its derivatives as antioxidants in polypropylene stabilization in "Antioxidants and stabilizers-XXXVI. The activity of phenolic antioxidants with substituents containing O, S or N atoms in the stabilization of polypropylene" (Jiráčková & Pospíšil, 1973).
Pharmacological Effects :
- Ziakas et al. (2006) in "New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents" found that derivatives of this compound have significant anti-inflammatory and antioxidant properties with low toxicity (Ziakas et al., 2006).
Propriétés
IUPAC Name |
2,4-ditert-butyl-6-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-18(2,3)15-11-14(13-20-7-9-22-10-8-20)17(21)16(12-15)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLNQRFMNAATOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



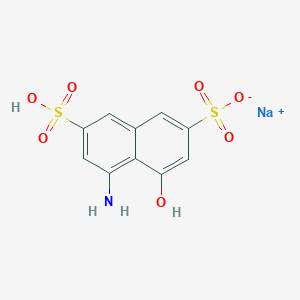
![4-[(1Z)-N-hydroxyethanimidoyl]benzene-1,3-diol](/img/structure/B7775509.png)
![[2-(1-Adamantylthio)ethyl]amine hydrochloride](/img/structure/B7775515.png)

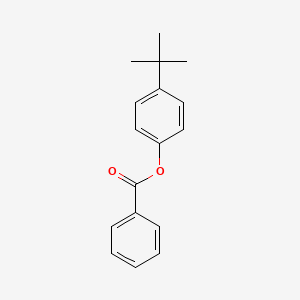


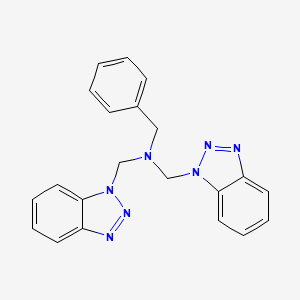
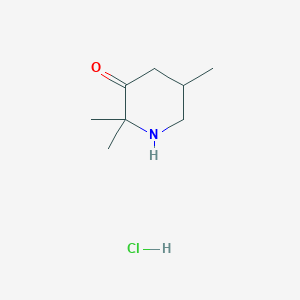
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)

